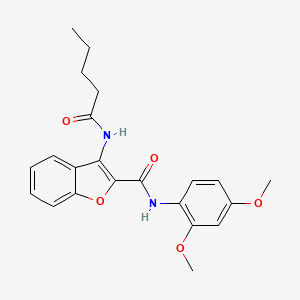

N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

Descripción

N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a synthetic benzofuran derivative featuring a carboxamide group at the 2-position of the benzofuran core and a pentanamido substituent at the 3-position. The 2,4-dimethoxyphenyl moiety on the carboxamide group introduces electron-donating methoxy groups, which may influence solubility, stability, and biological interactions.

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-4-5-10-19(25)24-20-15-8-6-7-9-17(15)29-21(20)22(26)23-16-12-11-14(27-2)13-18(16)28-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEXJLKUSKPHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to inhibit bacterial rna polymerase (rnap). This suggests that N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide might also target RNAP or similar enzymes.

Mode of Action

It’s plausible that it interacts with its targets, possibly enzymes like rnap, leading to inhibition of their activity. This inhibition could result in disruption of essential cellular processes, such as RNA synthesis.

Biochemical Pathways

If it inhibits rnap as suggested, it would affect the transcription process, disrupting the synthesis of rna from dna. This could have downstream effects on protein synthesis and other cellular functions.

Actividad Biológica

N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

- IUPAC Name : N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

- Molecular Formula : C22H24N2O5

- CAS Number : 888463-86-3

This compound belongs to the class of benzofuran derivatives, characterized by a benzofuran ring system with various substituents that may influence its biological activity.

Synthesis and Characterization

The synthesis of N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzofuran Core : The benzofuran ring is synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the 2,4-dimethoxyphenyl and pentanamido groups is achieved via nucleophilic substitution or acylation reactions.

- Purification : Techniques such as chromatography are employed to purify the final product.

N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide exhibits various biological activities primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and diabetes.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering neuroprotective effects.

Pharmacological Effects

-

Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting tumor growth in vitro.

Study Cell Line IC50 (µM) Mechanism A MCF-7 15 Apoptosis induction B HeLa 10 Cell cycle arrest - Neuroprotective Effects : Research suggests that N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide may protect neuronal cells from oxidative stress.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory cytokine production in various models.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide was tested against breast cancer cell lines. The results showed a significant reduction in cell viability with an IC50 value of 15 µM, indicating strong anticancer potential.

Case Study 2: Neuroprotection

A separate investigation assessed the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The treatment resulted in a marked decrease in cell death compared to untreated controls, suggesting a protective mechanism against neurodegeneration .

Comparación Con Compuestos Similares

Structural Analogues of Benzofuran Carboxamides

N-(4-Chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide (CAS 887895-87-6)

- Molecular Formula : C₃₀H₂₃ClN₂O₃

- Core Structure : Benzofuran-2-carboxamide with a 4-chlorophenyl group on the carboxamide and a 3,3-diphenylpropanamido substituent at the 3-position .

- The diphenylpropanamido group in the analog introduces significant steric bulk and hydrophobicity compared to the shorter aliphatic pentanamido chain in the target compound. This may reduce solubility but improve membrane permeability. No melting point or yield data are reported for either compound in the evidence.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Molecular Formula: C₁₇H₁₉NO₃

- Core Structure : Benzamide with a 3,4-dimethoxyphenethylamine substituent .

- Comparison: Rip-B lacks the benzofuran core but shares methoxy-substituted aromatic groups. Its synthesis (80% yield, m.p. 90°C) involves straightforward amidation between benzoyl chloride and 3,4-dimethoxyphenethylamine.

Functional Analogues with Heterocyclic Cores

6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

- Core Structure : Furo[2,3-b]pyridine-3-carboxamide with chloro, fluorophenyl, and pyrimidinylcyclopropyl substituents .

- Comparison: While structurally distinct, this compound shares a carboxamide-functionalized heterocycle. Synthesis involves coupling reagents like HATU and N-ethyl-N-isopropylpropan-2-amine, suggesting similarities in carboxamide activation strategies.

N-(Phenylsulfonyl)-N-(3-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2,3-dihydrobenzofuran-2-yl)benzenesulfonamide

- Core Structure : Dihydrobenzofuran with sulfonamide and TEMPO-like substituents .

- Comparison :

- Both compounds feature benzofuran derivatives, but the target compound lacks sulfonamide and radical-stabilizing groups. The dihydrobenzofuran in this analog may confer conformational flexibility, unlike the planar benzofuran in the target.

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.